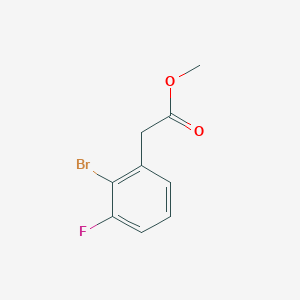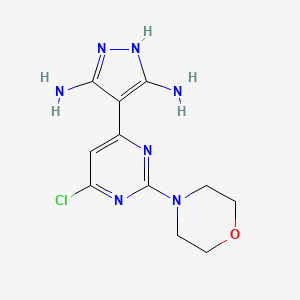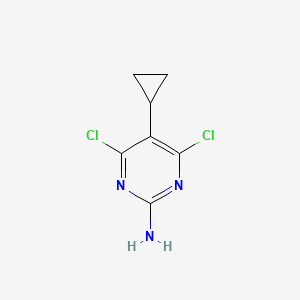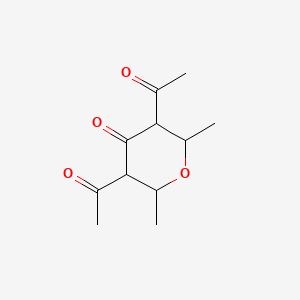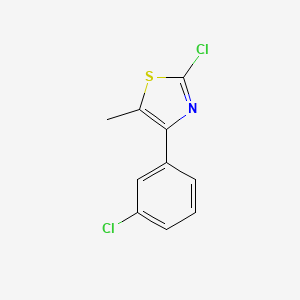
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole is a heterocyclic compound that contains both chlorine and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole typically involves the reaction of 3-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization mechanism to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 2-Chloro-4-(3-chlorophenyl)-5-methylthiazole exerts its effects involves interactions with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In the case of its anticancer properties, the compound may interfere with DNA replication and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(4-chlorophenyl)-5-methylthiazole
- 2-Chloro-4-(2-chlorophenyl)-5-methylthiazole
- 2-Chloro-4-(3-bromophenyl)-5-methylthiazole
Uniqueness
2-Chloro-4-(3-chlorophenyl)-5-methylthiazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its antimicrobial and anticancer properties compared to other similar compounds.
特性
分子式 |
C10H7Cl2NS |
|---|---|
分子量 |
244.14 g/mol |
IUPAC名 |
2-chloro-4-(3-chlorophenyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H7Cl2NS/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3 |
InChIキー |
NXZAGCQLODBNTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)Cl)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1H-[1,2,3]triazolo[4,5-B]pyrazine](/img/structure/B13938756.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
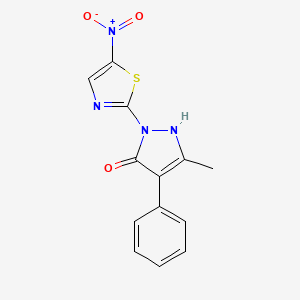
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
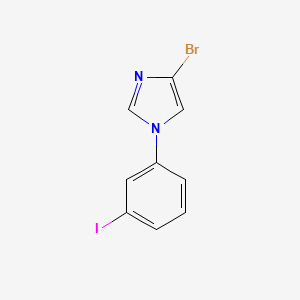
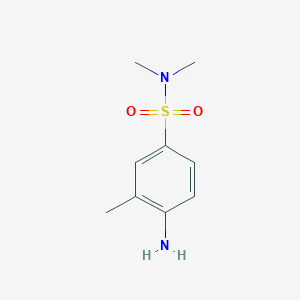
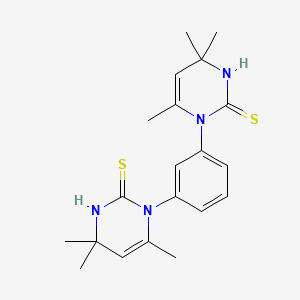
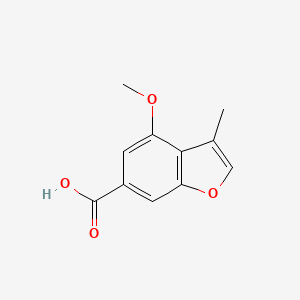

![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
